molecular formula C26H21N3O4 B14111434 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B14111434
M. Wt: 439.5 g/mol
InChI Key: HZHCPXBEQRUOGR-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds .

Scientific Research Applications

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxo-1-p-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 2-(2,5-dioxo-1-o-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 2-thioxodihydropyrido[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide stands out due to its unique benzofuro[3,2-d]pyrimidine core and the specific arrangement of p-tolyl and o-tolyl groups. This unique structure may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-16-11-13-18(14-12-16)29-25(31)24-23(19-8-4-6-10-21(19)33-24)28(26(29)32)15-22(30)27-20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

HZHCPXBEQRUOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C

Origin of Product

United States

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